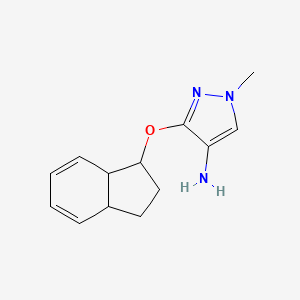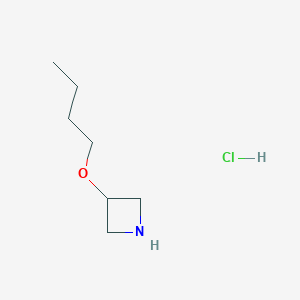
Riboflavin 5'-(dihydrogen phosphate), monosodium salt
描述
Riboflavin 5’-(dihydrogen phosphate), monosodium salt: is a derivative of riboflavin (vitamin B2)This compound is the principal form in which riboflavin is found in cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of riboflavin 5’-(dihydrogen phosphate), monosodium salt involves large-scale chemical synthesis. The process includes the purification of the product through techniques such as paper chromatography and adsorption onto an apo-flavodoxin column, followed by elution and freeze-drying .
化学反应分析
Types of Reactions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in oxidation-reduction reactions, facilitating electron transfer in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving riboflavin 5’-(dihydrogen phosphate), monosodium salt include nitric acid, hydrochloric acid, and sulfuric acid. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of riboflavin 5’-(dihydrogen phosphate), monosodium salt include reduced forms of the compound, such as FMNH2, and various oxidized forms, depending on the specific reaction conditions .
科学研究应用
Chemistry: In chemistry, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a substrate to study the specificity and kinetics of FMN phosphohydrolases. It is also used as a photoinitiator of polymerization for PAGE gels .
Biology: In biological research, this compound is used to study molecular sensing-based gene regulation by riboswitches. It binds to the FMN riboswitch on RNA to alter gene regulation .
Medicine: In medicine, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a coenzyme for various oxidative enzymes, including NADH dehydrogenase and nitric oxide synthase. It plays a crucial role in cellular metabolism and energy production .
Industry: In the industrial sector, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a food additive and colorant. It is designated as E101a in Europe and is found in various food products, including baby foods, jams, milk products, and sweets .
作用机制
Riboflavin 5’-(dihydrogen phosphate), monosodium salt functions as a coenzyme for various oxidative enzymes. It facilitates electron transfer in oxidation-reduction reactions, playing a crucial role in cellular metabolism. The compound undergoes reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms during the catalytic cycle . It also binds to the FMN riboswitch on RNA, altering gene regulation .
相似化合物的比较
Riboflavin (Vitamin B2): The parent compound of riboflavin 5’-(dihydrogen phosphate), monosodium salt.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which serves as a coenzyme in various oxidative reactions.
Uniqueness: Riboflavin 5’-(dihydrogen phosphate), monosodium salt is unique due to its role as a coenzyme in both one- and two-electron transfer reactions. It is more soluble than riboflavin and is the principal form in which riboflavin is found in cells and tissues .
属性
IUPAC Name |
sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQDWWEOPFEGH-LQDWTQKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-ethyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine](/img/structure/B8023343.png)





![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)




